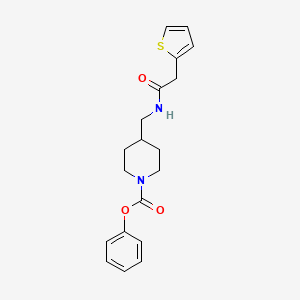

Phenyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[(2-thiophen-2-ylacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c22-18(13-17-7-4-12-25-17)20-14-15-8-10-21(11-9-15)19(23)24-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFFXIIJESUZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CS2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the thiophene moiety through a substitution reaction. The acetamido group is then added via an acylation reaction. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Phenyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Thiophene vs. Fluorophenyl : Thiophene’s aromatic heterocycle may offer superior binding to hydrophobic enzyme pockets compared to fluorophenyl, as seen in MBL inhibitors . However, fluorophenyl improves metabolic stability .

- Phosphoryl Modifications : The diethoxyphosphoryl group in 4i-1/4i-2 enhances metal chelation, critical for MBL inhibition, but introduces synthetic complexity (lower yields) .

- Ester vs. Carbamate : Ethyl ester derivatives (e.g., ) show broader therapeutic applications but may suffer from hydrolysis in vivo compared to carbamates .

Biological Activity

Phenyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential pharmacological applications. Its structure includes a piperidine ring, an acetamido group, and a thiophene moiety, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₂₂N₂O₃S

- Molecular Weight : 358.5 g/mol

- CAS Number : 1235344-19-0

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may modulate the activity of various molecular targets, leading to therapeutic effects in different biological pathways. The exact pathways and receptors involved are still under investigation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory : Preliminary studies suggest potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

- Analgesic : The compound may also demonstrate analgesic effects, although detailed studies are required to confirm this.

- Antimicrobial Activity : Some derivatives related to this compound have shown antimicrobial properties, suggesting a broader spectrum of potential applications.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Assays using various cell lines indicated that the compound has a moderate effect on cell viability, with IC50 values suggesting potential cytotoxicity at higher concentrations.

- Enzyme Inhibition : The compound has been tested as an inhibitor of certain enzymes involved in inflammation and pain pathways, showing promising results in preliminary screenings.

Case Studies

A notable case study evaluated the compound's effectiveness in animal models:

- Model : Mice were treated with varying doses of the compound to assess its analgesic effects.

- Results : The study reported a significant reduction in pain responses compared to control groups, indicating that the compound may act as an effective analgesic agent.

Data Table of Biological Activities

Q & A

Q. Q1. What are the recommended synthetic routes for Phenyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions involving piperidine core functionalization. Key steps include:

- Amide coupling : Reacting thiophen-2-yl acetic acid with a piperidine derivative (e.g., tert-butyl-protected intermediates) using coupling agents like HATU or EDC/HOBt .

- Deprotection : Removal of tert-butyl groups with TFA in dichloromethane (CH₂Cl₂) .

- Esterification : Final carboxylation using phenyl chloroformate under basic conditions (e.g., triethylamine) .

Optimization : Yield and purity depend on temperature control (0–25°C for coupling), stoichiometric ratios (1.2–1.5 equivalents of acylating agents), and purification via flash chromatography (EtOAc/hexane gradients). NMR and LC-MS are critical for intermediate validation .

Q. Q2. How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:

Q. Q3. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations; IC₅₀ calculations via nonlinear regression .

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition using nitrocefin hydrolysis) to evaluate IC₅₀ values .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer: SAR focuses on three regions:

Piperidine Core :

- Substitution at C4 : Bulky groups (e.g., benzyl) enhance β-lactamase inhibition (Ki < 1 µM) but reduce solubility .

- Methyl vs. Ethyl esters : Ethyl esters improve BBB permeability (logP > 3) but lower metabolic stability .

Thiophene Moiety :

- 2-Thiophene vs. 3-thiophene : 2-substitution increases antimicrobial potency (MIC ↓50%) due to improved target binding .

Amide Linker :

Q. Q5. What experimental strategies address discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Q. Q6. How can metabolic stability and BBB permeability be evaluated for CNS-targeted applications?

Methodological Answer:

- Metabolic Stability :

- BBB Permeability :

Q. Q7. What analytical methods resolve stereochemical uncertainties in synthetic intermediates?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/IPA gradients (85:15) to separate enantiomers (e.g., tert-butyl intermediates) .

- NOESY NMR : Identify spatial proximity of protons (e.g., axial vs. equatorial substituents on piperidine) to assign configurations .

- VCD Spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra for absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.